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Compound of Interest

Compound Name:
3-Allyl-5-ethoxy-4-(2-propyn-1-

yloxy)benzaldehyde

CAS No.: 426221-47-8

Cat. No.: B1271277

Get Quote

For researchers and professionals in drug development and organic chemistry, ¹³C Nuclear

Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation.

This guide provides an in-depth comparison of ¹³C NMR spectral data for a range of substituted

benzaldehydes, offering insights into the electronic effects of various substituents on the

chemical shifts of the carbonyl and aromatic carbons. The data presented herein is supported

by established experimental protocols, enabling reproducible and accurate spectral acquisition.

The Foundational Principles: Understanding ¹³C
NMR in Aromatic Aldehydes
¹³C NMR spectroscopy provides a detailed map of the carbon framework of a molecule. In

substituted benzaldehydes, the chemical shift of each carbon atom is exquisitely sensitive to its

electronic environment, which is modulated by the interplay of the aldehyde group and the

additional substituent on the aromatic ring.

The carbonyl carbon of an aldehyde is highly deshielded due to the electronegativity of the

oxygen atom and the nature of the carbon-oxygen double bond, resulting in a characteristic
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downfield chemical shift, typically in the range of 190-200 ppm.[1] The aromatic carbons

resonate in the 125-150 ppm region.[1] For benzaldehyde itself, the carbonyl carbon appears

around 191-194 ppm.[2] The introduction of a substituent onto the benzene ring disrupts the

symmetry of the molecule, often leading to distinct signals for all aromatic carbons.[2][3]

The electronic nature of the substituent—whether it is electron-donating (EDG) or electron-

withdrawing (EWG)—profoundly influences the electron density at the carbonyl carbon and the

carbons of the aromatic ring through inductive and resonance effects. This, in turn, alters their

¹³C NMR chemical shifts.

Comparative Analysis of ¹³C NMR Data
The following table summarizes the ¹³C NMR chemical shifts for a series of substituted

benzaldehydes. The data illustrates the impact of substituent identity and position (ortho, meta,

para) on the carbonyl carbon (C=O) and the aromatic carbons. All spectra were referenced to

tetramethylsilane (TMS) at 0.0 ppm.[2]
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Compound Substituent Position Solvent C=O (ppm)
Aromatic
Carbons
(ppm)

Benzaldehyd

e
-H - CDCl₃ 192.5

136.5, 134.6,

129.8, 129.1

p-

Tolualdehyde
-CH₃ para CDCl₃ 192.0

145.6, 134.2,

129.9, 129.7,

21.9

p-

Anisaldehyde
-OCH₃ para CDCl₃ 190.9

164.6, 132.0,

129.9, 114.3,

55.6

Salicylaldehy

de
-OH ortho CDCl₃ 196.5

161.4, 137.1,

133.5, 120.9,

119.8, 117.7

p-

Nitrobenzalde

hyde

-NO₂ para CDCl₃ 190.4
151.1, 140.1,

130.5, 124.3

p-

Chlorobenzal

dehyde

-Cl para CDCl₃ 190.9
141.0, 134.7,

130.9, 129.5

p-

Cyanobenzal

dehyde

-CN para CDCl₃ 190.6

138.7, 132.9,

129.9, 117.7,

117.6

m-

Chlorobenzal

dehyde

-Cl meta CDCl₃ 190.9

137.8, 135.5,

134.4, 130.4,

129.3, 128.0

o-

Tolualdehyde
-CH₃ ortho CDCl₃ 192.8

140.6, 134.2,

133.7, 132.1,

131.8, 126.3,

19.9
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Interpreting the Trends: Electronic Effects in Action
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) and methoxy (-OCH₃) are

electron-donating. When placed at the para position, they increase the electron density at the

carbonyl carbon through resonance. This increased shielding leads to an upfield shift (lower

ppm value) of the carbonyl carbon signal compared to unsubstituted benzaldehyde. For

instance, the carbonyl carbon of p-anisaldehyde (190.9 ppm) is shielded relative to that of

benzaldehyde (192.5 ppm).

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups such as nitro

(-NO₂) and cyano (-CN) decrease the electron density at the carbonyl carbon. This deshielding

effect results in a downfield shift (higher ppm value). However, the observed data for p-

nitrobenzaldehyde (190.4 ppm) and p-cyanobenzaldehyde (190.6 ppm) shows a slight upfield

shift compared to benzaldehyde. This highlights that the prediction of ¹³C chemical shifts based

solely on simple electronic effects can be complex, and other factors such as the overall

electronic structure and potential for through-space interactions can play a role. A more

comprehensive study on substituent chemical shift increments has shown that the effects are

not always straightforwardly additive.

Positional Isomers: The position of the substituent significantly impacts the chemical shifts. In

o-tolualdehyde, the proximity of the methyl group to the aldehyde function results in a distinct

set of chemical shifts for the aromatic carbons compared to p-tolualdehyde, reflecting the

different steric and electronic environment. For meta-substituted compounds like m-

chlorobenzaldehyde, the substituent's influence on the carbonyl carbon is primarily inductive,

leading to a different pattern of chemical shifts in the aromatic region compared to its para-

substituted counterpart.

Experimental Protocol for ¹³C NMR of Substituted
Benzaldehydes
To ensure the acquisition of high-quality and reproducible ¹³C NMR spectra, the following

experimental protocol is recommended:

Sample Preparation:

Weigh approximately 20-50 mg of the substituted benzaldehyde.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in a standard 5 mm NMR tube. The use of deuterated solvents is crucial to

avoid large solvent signals that can obscure the analyte signals.

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (δ = 0.00 ppm).

Instrument Parameters (for a typical 400 MHz NMR spectrometer):

Spectrometer Frequency: 100 MHz for ¹³C.

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30

on Bruker instruments). Proton decoupling simplifies the spectrum by removing C-H

coupling, resulting in a single line for each unique carbon atom.

Acquisition Time: Typically 1-2 seconds.

Relaxation Delay (d1): 2-5 seconds. A longer delay ensures complete relaxation of the

carbon nuclei, leading to more accurate signal integration, although quantitative analysis is

not the primary goal here.

Number of Scans: 64 to 1024 scans, depending on the sample concentration. A higher

number of scans improves the signal-to-noise ratio.

Spectral Width: 0 to 220 ppm to encompass the full range of expected carbon signals.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the spectrum to obtain pure absorption lineshapes.

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Perform baseline correction to ensure a flat baseline across the spectrum.

Visualizing Substituent Effects
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The following diagram illustrates the general electronic influence of electron-donating and

electron-withdrawing groups on the carbonyl carbon of a substituted benzaldehyde.

Electron-Donating Group (EDG)

Electron-Withdrawing Group (EWG)

e.g., -OCH₃, -CH₃
Increases electron density

(Shielding)
Resonance & Inductive Effects Upfield Shift

(Lower ppm)

Carbonyl Carbon (C=O)

e.g., -NO₂, -CN Decreases electron density
(Deshielding)

Resonance & Inductive Effects Downfield Shift
(Higher ppm)

Click to download full resolution via product page

Caption: Influence of substituents on the carbonyl carbon chemical shift.

Conclusion
The ¹³C NMR chemical shifts of substituted benzaldehydes provide a sensitive probe into the

electronic structure of these molecules. By systematically comparing the spectral data of

various derivatives, clear trends emerge that correlate with the electron-donating or electron-

withdrawing nature of the substituents and their position on the aromatic ring. This guide serves

as a practical reference for researchers, enabling a deeper understanding of structure-property

relationships and facilitating the accurate identification and characterization of novel

benzaldehyde derivatives.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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